molecular formula C12H16BrN B1373272 1-(3-Bromo-4-methylphenyl)piperidine CAS No. 761001-65-4

1-(3-Bromo-4-methylphenyl)piperidine

Cat. No.: B1373272
CAS No.: 761001-65-4
M. Wt: 254.17 g/mol
InChI Key: NYLCUCRPNIVCSQ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidine ring. The molecular formula of this compound is C12H16BrN .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-methylphenyl)piperidine can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions typically include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methylphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Bromo-4-methylphenyl)piperidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

  • 1-(4-Bromo-3-methylphenyl)piperidine
  • 1-(3-Bromo-4-methylphenyl)sulfonylpiperidine
  • Pyrrolidine derivatives

Comparison: 1-(3-Bromo-4-methylphenyl)piperidine is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-10-5-6-11(9-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLCUCRPNIVCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674915
Record name 1-(3-Bromo-4-methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761001-65-4
Record name 1-(3-Bromo-4-methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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